molecular formula C12H13ClN2O2S B345282 1-((4-chloro-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole CAS No. 398996-57-1

1-((4-chloro-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B345282
CAS No.: 398996-57-1
M. Wt: 284.76g/mol
InChI Key: PATYNPZRIGZEJA-UHFFFAOYSA-N
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Description

1-((4-chloro-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of sulfonyl pyrazoles This compound is characterized by the presence of a sulfonyl group attached to a pyrazole ring, which is further substituted with a 4-chloro-3-methylphenyl group and two methyl groups at positions 3 and 5 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-chloro-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methylbenzenesulfonyl chloride and 3,5-dimethylpyrazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-chloro-3-methylbenzenesulfonyl chloride is added dropwise to a solution of 3,5-dimethylpyrazole in an appropriate solvent such as dichloromethane or tetrahydrofuran. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((4-chloro-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of sulfonyl-substituted products.

Scientific Research Applications

1-((4-chloro-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-chloro-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The pyrazole ring can also interact with various biological targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methylphenol: A related compound with similar structural features but different functional groups.

    4-chloro-3,5-dimethylphenol: Another related compound with a similar aromatic ring structure.

Uniqueness

1-((4-chloro-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of both the sulfonyl group and the pyrazole ring, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other related compounds, making it a valuable molecule for research and industrial applications.

Biological Activity

1-((4-chloro-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article synthesizes current research findings and case studies to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

The compound has the following chemical structure and properties:

  • IUPAC Name: this compound
  • Molecular Formula: C12H13ClN2O2S
  • Molecular Weight: 286.76 g/mol

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study evaluated various pyrazole derivatives for their antimicrobial efficacy against several pathogens. The most potent derivative showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
CompoundMIC (µg/mL)Pathogen
7b0.22S. aureus
7b0.25S. epidermidis

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

  • In vitro studies indicated that certain pyrazole derivatives could inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations significantly lower than standard drugs like dexamethasone .
CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
46176
168593

Anticancer Activity

The anticancer properties of pyrazole compounds are notable:

  • Research has shown that specific derivatives induce apoptosis in cancer cell lines, with IC50 values indicating effective growth inhibition. For example, a compound displayed significant cytotoxicity against A549 lung cancer cells with an IC50 of 49.85 µM .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The sulfonyl group enhances binding affinity to enzymes involved in inflammatory pathways.
  • Receptor Modulation: The presence of chloro and methyl substituents on the pyrazole ring may influence receptor interactions, modulating biological responses.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested against multiple bacterial strains, demonstrating promising results particularly in compounds with specific substitutions enhancing their activity .
  • Cancer Research : A study focused on the synthesis of pyrazole derivatives that exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating potential for therapeutic development .

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)sulfonyl-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2S/c1-8-6-11(4-5-12(8)13)18(16,17)15-10(3)7-9(2)14-15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATYNPZRIGZEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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